

## in vitro and in vivo evaluation of (R)-1-Cyclobutylpiperidin-3-amine derivatives

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Compound of Interest

Compound Name: (R)-1-Cyclobutylpiperidin-3-amine

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A Comparative Guide to the In Vitro and In Vivo Evaluation of **(R)-1-Cyclobutylpiperidin-3-amine** Derivatives For Researchers, Scientists, and Drug Development Professionals

The **(R)-1-cyclobutylpiperidin-3-amine** scaffold has emerged as a significant pharmacophore in the development of novel therapeutics, demonstrating potent activity in diverse biological systems. This guide provides a comparative analysis of the in vitro and in vivo evaluation of its derivatives, primarily focusing on their roles as KRAS G12D inhibitors and Histamine H3 receptor inverse agonists. The information is compiled from recent studies to facilitate objective comparison and support further drug development efforts.

### **Targeting the KRAS G12D Oncoprotein**

The KRAS protein, a key regulator of cell growth, is frequently mutated in various cancers, with the G12D mutation being particularly prevalent in pancreatic ductal adenocarcinoma.[1] The development of inhibitors targeting this "undruggable" protein has been a significant challenge. Recent breakthroughs have identified small molecules, including derivatives of **(R)-1-cyclobutylpiperidin-3-amine**, that can selectively bind to the KRAS G12D mutant, leading to the inhibition of downstream signaling pathways and tumor growth.[1]

## In Vitro and In Vivo Performance of KRAS G12D Inhibitors

The following tables summarize the quantitative data for representative **(R)-1- cyclobutylpiperidin-3-amine** derivatives and compares them with a known inhibitor,



MRTX1133.

Table 1: In Vitro Evaluation of KRAS G12D Inhibitors

| Compound     | Target Engagement<br>(Tm Shift, °C)  | Cellular Potency<br>(pERK IC50, nM)      | Enzymatic Activity<br>(GTPase IC50, μΜ) |
|--------------|--------------------------------------|--|---|
| Compound 10c | Not Reported                         | 1.40 (Panc1 cells)                       | > 10                                    |
| Compound 10k | Not Reported                         | 2.22 (Panc1 cells)                       | 0.009                                   |
| ERAS-5024    | Significantly higher than comparator | Single-digit nanomolar<br>(AsPC-1 cells) | Not Reported                            |
| MRTX1133     | Not Reported                         | Potent inhibitor                         | Not Reported                            |

Data sourced from multiple studies for comparison.[1][2]

Table 2: In Vivo Evaluation of KRAS G12D Inhibitors

| Compound  | Animal Model                                      | Dosing        | Outcome                           |
|-----------|---|---------------|-----------------------------------|
| ERAS-5024 | Pancreatic Ductal Adenocarcinoma (PDAC) xenograft | Not Specified | Tumor regression                  |
| MRTX1133  | Not Reported                                      | Not Reported  | Entered Phase I<br>clinical trial |

Further in vivo data for direct comparison is limited in the reviewed literature.

#### **Experimental Protocols**

KRAS G12D Thermal Shift Assay (Differential Scanning Fluorimetry): This assay measures the change in the thermal denaturation temperature (Tm) of the KRAS G12D protein upon ligand binding. An increase in Tm indicates stabilization of the protein by the inhibitor, suggesting direct binding. The protein is mixed with the test compound and a fluorescent dye that binds to unfolded proteins. The fluorescence is monitored as the temperature is gradually increased.



pERK Inhibition Assay (Cellular Potency): The inhibition of ERK1/2 phosphorylation (pERK) is a downstream marker of KRAS pathway inhibition. Cancer cell lines harboring the KRAS G12D mutation (e.g., AsPC-1, Panc1) are treated with varying concentrations of the inhibitor. Following treatment, cell lysates are analyzed by methods such as Western blot or ELISA to quantify the levels of pERK relative to total ERK. The IC50 value represents the concentration of the inhibitor that causes a 50% reduction in pERK levels.

GTPase Activity Assay (Enzymatic Activity): This assay measures the intrinsic GTPase activity of KRAS G12D. The rate of GTP hydrolysis to GDP is monitored in the presence of the inhibitor. A reduction in GTPase activity indicates that the inhibitor is interfering with the protein's function. The IC50 value is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.[2]

In Vivo Tumor Xenograft Models: Human cancer cells with the KRAS G12D mutation are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound. Tumor volume is measured regularly to assess the efficacy of the drug in inhibiting tumor growth or causing regression.

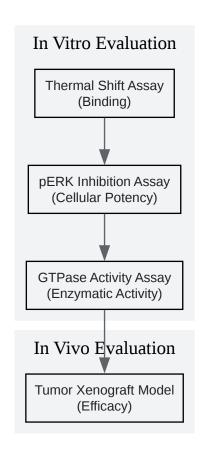
#### **Signaling Pathway and Experimental Workflow**



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Caption: Simplified KRAS signaling pathway and the point of intervention by the inhibitors.





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Caption: General experimental workflow for the evaluation of KRAS G12D inhibitors.

### **Targeting the Histamine H3 Receptor**

(R)-1-cyclobutylpiperidin-3-amine derivatives have also been investigated as potent and selective inverse agonists of the Histamine H3 receptor (H3R).[3][4] The H3R is primarily expressed in the central nervous system and plays a role in regulating neurotransmitter release. Inverse agonists of H3R have therapeutic potential for treating cognitive disorders and sleep-wake disorders.[3][5]

# In Vitro and In Vivo Performance of H3R Inverse Agonists

The following tables summarize the quantitative data for several **(R)-1-cyclobutylpiperidin-3-amine** derivatives targeting the H3R.



Table 3: In Vitro Evaluation of H3R Inverse Agonists

| Compound          | hH3R Binding Affinity (Ki, nM)   | Receptor Occupancy<br>(ED80, mg/kg) |
|-------------------|----------------------------------|-------------------------------------|
| SUVN-G3031 (17v)  | 8.73                             | High receptor occupancy             |
| Compound 45e      | 4.0                              | 0.22                                |
| Compound (R,S)-4a | Potent H3R functional antagonist | Not Reported                        |
| AR71              | 24                               | Not Reported                        |

Data compiled from multiple research articles.[3][4][5][6][7]

Table 4: In Vivo Evaluation of H3R Inverse Agonists

| Compound          | Animal Model                        | Efficacious Dose<br>(mg/kg, p.o.) | Outcome   |
|-------------------|-------------------------------------|-----------------------------------|---|
| SUVN-G3031 (17v)  | Orexin-B saporin lesioned rats      | Not Specified                     | Marked wake-<br>promoting effects                           |
| Compound 45e      | Rat object recognition task         | Not Specified                     | Robust efficacy,<br>increased brain<br>acetylcholine levels |
| Compound (R,S)-4a | Rat social recognition memory model | 0.03 - 0.3                        | Enhanced short-term memory                                  |
| AR71              | Mouse neuropathic pain model        | 20                                | Analgesic effects   |

p.o. - per os (by mouth).[3][4][5][6][7]

### **Experimental Protocols**

H3R Radioligand Binding Assay: This assay determines the binding affinity (Ki) of a compound for the H3 receptor. Membranes from cells expressing the human H3R are incubated with a







radiolabeled ligand (e.g., [3H]-N $\alpha$ -methylhistamine) and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, and the Ki value is calculated.

Receptor Occupancy Studies: These studies are conducted in vivo to determine the dose of a drug required to bind to a certain percentage of its target receptors in the brain. This is often done using positron emission tomography (PET) with a radiolabeled tracer that binds to the H3R. Alternatively, ex vivo methods involve administering the drug to animals, followed by brain tissue analysis to measure receptor binding. The ED80 is the dose required to achieve 80% receptor occupancy.[4]

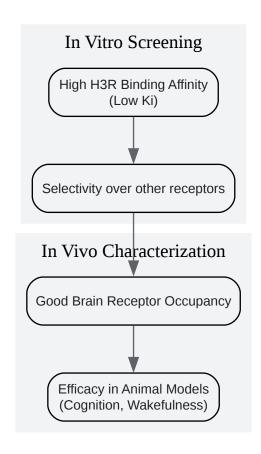
#### Animal Models for Cognitive Enhancement:

- Object Recognition Task: This task assesses learning and memory in rodents. An animal is
  familiarized with two identical objects. After a delay, one of the objects is replaced with a
  novel one. Animals with intact memory will spend more time exploring the novel object.
- Social Recognition Memory Model: This model evaluates short-term memory by measuring the time an adult rat spends investigating a juvenile rat. After a period of separation, the adult is re-exposed to the same juvenile and a novel one. A shorter investigation time for the familiar juvenile indicates memory recognition.[5]

Models for Wakefulness: Electroencephalography (EEG) and electromyography (EMG) are used to monitor sleep-wake states in animals. The effect of the test compound on the duration of wakefulness, REM sleep, and non-REM sleep is quantified.

# Logical Relationships in H3R Inverse Agonist Development





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Caption: Logical progression for the development of H3R inverse agonists.

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